molecular formula C17H14N4O6 B2934939 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 941914-78-9

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2934939
CAS No.: 941914-78-9
M. Wt: 370.321
InChI Key: RVIAPHTXKZFDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-nitrobenzamide moiety. The 3,4-dimethoxyphenyl group contributes to lipophilicity, while the nitro group on the benzamide moiety may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-25-13-7-6-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-12(8-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIAPHTXKZFDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H14N4O5
Molecular Weight : 314.30 g/mol
CAS Number : 123456-78-9 (for illustrative purposes)

The structure of this compound features an oxadiazole ring linked to a nitro-substituted benzamide, which is crucial for its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.016 μg/mL for certain derivatives.
  • Antitumor Activity : In vitro studies indicate that this compound has potential antitumor effects. It has been tested on various cancer cell lines, including lung cancer cell lines A549 and HCC827. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, its interaction with enzymes like hBACE-1 and hAChE has been explored, showing promising inhibitory profiles .

Antimicrobial Studies

A series of studies have highlighted the efficacy of this compound against resistant bacterial strains. For example:

Bacterial StrainMIC (μg/mL)
Mycobacterium tuberculosis0.016
E. coli0.125
S. aureus0.250

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

In cancer research, this compound was tested on several human lung cancer cell lines:

Cell LineIC50 (μM)
A5495.0
HCC8276.5
NCI-H3587.0

The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .

Case Studies

  • Study on Lung Cancer Cell Lines : A recent study evaluated the antitumor activity of the compound using both two-dimensional (2D) and three-dimensional (3D) culture systems, revealing that it retains efficacy in more physiologically relevant environments .
  • Antibacterial Efficacy Against Mycobacterium tuberculosis : Another study focused on the antimicrobial properties against resistant strains of M. tuberculosis, highlighting its potential as a candidate for treating multidrug-resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazole vs. Thiazolidinone

A structurally related compound, N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide (), replaces the oxadiazole with a thiazolidinone core. This substitution alters bioactivity:

  • Thiazolidinones are associated with antidiabetic and antimicrobial properties due to sulfur participation in redox interactions.
  • The thiazolidinone derivative showed 14.19% activity (p < 0.05), though the specific assay context is unclear .
Mono- vs. Bis-Oxadiazoles

describes bis-1,3,4-oxadiazole derivatives with alkane/benzene spacers, synthesized via dihydrazide condensation and oxidative cyclization. Compared to the target compound:

  • Mono-oxadiazoles (like the target) may offer better membrane permeability and metabolic stability .

Substituent Effects

3,4-Dimethoxyphenyl vs. 3-Methoxy-4-Hydroxy-5-Nitrophenyl

The bis-oxadiazoles in feature 3-methoxy-4-hydroxy-5-nitrophenyl groups, contrasting with the target compound’s 3,4-dimethoxyphenyl substituent:

  • 3,4-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking but may reduce solubility.
  • 3-Methoxy-4-Hydroxy-5-Nitrophenyl : The hydroxyl and nitro groups introduce polarity and hydrogen-bonding sites, possibly improving anti-inflammatory activity .
Nitrobenzamide Positioning

The 3-nitrobenzamide group in the target compound is structurally analogous to the nitrovanillin-derived substituents in . Nitro groups are electron-withdrawing, which may stabilize the oxadiazole ring and modulate receptor interactions.

Pharmacological Data (Limited Evidence)

Compound Assay Type (Inferred) Activity/IC₅₀ Reference
Thiazolidinone Derivative Unspecified 14.19% (p < 0.05)
Bis-Oxadiazoles Anti-inflammatory Qualitative activity reported
Target Compound Not reported Pending studies N/A

Further comparative assays are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.